molecular formula C19H26O3P2 B14401553 Diethyl [3-(diphenylphosphanyl)propyl]phosphonate CAS No. 87213-51-2

Diethyl [3-(diphenylphosphanyl)propyl]phosphonate

Cat. No.: B14401553
CAS No.: 87213-51-2
M. Wt: 364.4 g/mol
InChI Key: UEJGXXCLMOLMCJ-UHFFFAOYSA-N
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Description

Diethyl [3-(diphenylphosphanyl)propyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a propyl chain, which is further linked to a diphenylphosphanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(diphenylphosphanyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base and a solvent such as toluene or THF, and the reaction is carried out under reflux.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(diphenylphosphanyl)propyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [3-(diphenylphosphanyl)propyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections is ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism by which diethyl [3-(diphenylphosphanyl)propyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in metabolic pathways. Additionally, the diphenylphosphanyl moiety can interact with metal ions, enhancing the compound’s catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [3-(diphenylphosphanyl)propyl]phosphonate is unique due to its combination of a phosphonate group and a diphenylphosphanyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in catalysis and the synthesis of complex organic molecules .

Properties

CAS No.

87213-51-2

Molecular Formula

C19H26O3P2

Molecular Weight

364.4 g/mol

IUPAC Name

3-diethoxyphosphorylpropyl(diphenyl)phosphane

InChI

InChI=1S/C19H26O3P2/c1-3-21-24(20,22-4-2)17-11-16-23(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3

InChI Key

UEJGXXCLMOLMCJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

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